molecular formula C11H17N3 B1268323 1-[2-(Pyridin-4-yl)ethyl]piperazine CAS No. 53345-16-7

1-[2-(Pyridin-4-yl)ethyl]piperazine

Cat. No.: B1268323
CAS No.: 53345-16-7
M. Wt: 191.27 g/mol
InChI Key: PXJMEKXBONLMNG-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)ethyl]piperazine is an organic compound with the molecular formula C11H17N3 It is a derivative of piperazine, where the piperazine ring is substituted with a 2-(pyridin-4-yl)ethyl group

Scientific Research Applications

1-[2-(Pyridin-4-yl)ethyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements, including H302+H312+H332;H315;H319;H335 . Precautionary measures include P271;P261;P280 . It is recommended to store this compound at ambient temperature .

Mechanism of Action

Target of Action

1-[2-(Pyridin-4-yl)ethyl]piperazine is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . The primary target of this compound is the α2-adrenoceptor, a type of adrenergic receptor. Adrenergic receptors play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various physiological functions.

Mode of Action

As an antagonist, this compound binds to the α2-adrenoceptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances, such as adrenaline or noradrenaline. This inhibition of the α2-adrenoceptor leads to a decrease in negative feedback regulation of neurotransmitter release, resulting in increased neurotransmitter activity .

Pharmacokinetics

Its metabolism and excretion would typically occur via the liver and kidneys, respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter activity. By blocking the α2-adrenoceptor, it increases the release of certain neurotransmitters, leading to heightened activity in the sympathetic nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the α2-adrenoceptor . .

Biochemical Analysis

Biochemical Properties

1-[2-(Pyridin-4-yl)ethyl]piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with α2-adrenoceptors, which are G-protein-coupled receptors involved in the regulation of neurotransmitter release . The interaction between this compound and these receptors can inhibit the release of neurotransmitters such as norepinephrine, thereby modulating sympathetic nervous system activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with α2-adrenoceptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with α2-adrenoceptors. By binding to these receptors, it inhibits their activity, leading to a decrease in the release of neurotransmitters such as norepinephrine . This inhibition can result in various physiological effects, including reduced sympathetic nervous system activity and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit α2-adrenoceptors and modulate neurotransmitter release . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism is crucial for its clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within cells . This localization is important for its interaction with target biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Pyridin-4-yl)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-vinylpyridine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(2-Pyridin-3-yl)ethylpiperazine
  • 1-(2-Pyridin-2-yl)ethylpiperazine
  • 1-(2-Quinolin-4-yl)ethylpiperazine

Uniqueness: 1-[2-(Pyridin-4-yl)ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMEKXBONLMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296437
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53345-16-7
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53345-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53345-16-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a melt of piperazine (15 g, 0.17 mol) heated to 105° C. was added dropwise 4-vinylpyridine (1.25 mL, 0.012 mol). After refluxing the reaction for 5.5 hours, it was cooled to room temperature and chromatographed to provide 0.92 g of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two

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